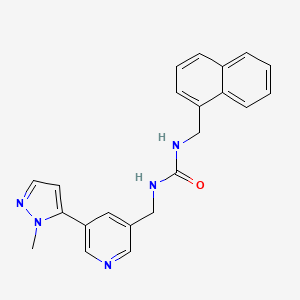
4-(((1-(Naphthalen-1-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((1-(Naphthalen-1-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate, also known as DREADD (Designer Receptors Exclusively Activated by Designer Drugs), is a synthetic compound used in scientific research to control neuronal activity. This compound has revolutionized the field of neuroscience by allowing researchers to selectively activate or inhibit specific neurons in the brain, leading to a better understanding of brain function and behavior.
Wissenschaftliche Forschungsanwendungen
Radioligand Synthesis for PET Imaging
A study by Matarrese et al. (2000) explored the synthesis of a radioligand, SB-235753, closely related to the chemical compound , for potential use in positron emission tomography (PET) imaging to assess Dopamine D4 receptors. However, their findings suggested that SB-235753 might not be suitable for this purpose due to rapid metabolism in rats, thus limiting its application in PET imaging of dopamine D4 receptors (Matarrese et al., 2000).
Photochromic Properties in Solvents
Li et al. (2015) synthesized a spiro[indoline-naphthaline]oxazine derivative, which shares structural similarities with the chemical compound of interest. They investigated its photochromic properties in different solvents and found that it exhibited excellent photochromism, highlighting potential applications in material sciences and photochromic technology (Li et al., 2015).
Sigma Receptor Ligands and Antiproliferative Activity
Berardi et al. (2005) conducted a study on derivatives similar to the specified compound, focusing on their binding and activity at sigma receptors. They discovered that certain derivatives demonstrated significant sigma receptor affinity and selectivity, with potential implications in tumor research and therapy due to their antiproliferative activity in glioma cells (Berardi et al., 2005).
Synthesis of Chromene Derivatives
El-Agrody et al. (2014) explored microwave-assisted synthesis methods involving compounds structurally related to the chemical , leading to the formation of benzo[h]chromene derivatives. This research contributes to the field of synthetic organic chemistry and could have implications in the development of novel pharmaceuticals and materials (El-Agrody et al., 2014).
Selective Estrogen Receptor Modulators
A study by Yadav et al. (2011) involved the synthesis of chiral compounds with structural similarities to the chemical , aimed at developing novel Selective Estrogen Receptor Modulators (SERMs). This research has potential applications in breast cancer therapy (Yadav et al., 2011).
Safety and Hazards
As a research chemical, this compound is not intended for human or veterinary use. Therefore, it’s crucial to handle it with care and follow all safety guidelines. For similar compounds, such as 1-Methyl-4-(piperidin-4-yl)piperazine, hazard statements include H314 (causes severe skin burns and eye damage) and H302+H312 (harmful if swallowed or in contact with skin) .
Eigenschaften
IUPAC Name |
4-[[1-(naphthalen-1-ylmethyl)piperidin-4-yl]methoxymethyl]benzonitrile;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O.C2H2O4/c26-16-20-8-10-21(11-9-20)18-28-19-22-12-14-27(15-13-22)17-24-6-3-5-23-4-1-2-7-25(23)24;3-1(4)2(5)6/h1-11,22H,12-15,17-19H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJBZQUDZSMWOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

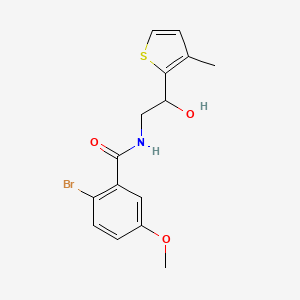
![5,5-Dimethyl-5H-thieno[3,2-b]pyran](/img/structure/B2696818.png)
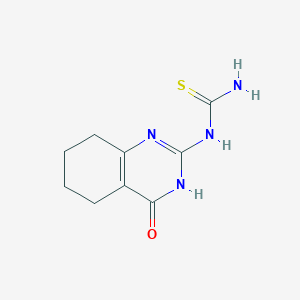
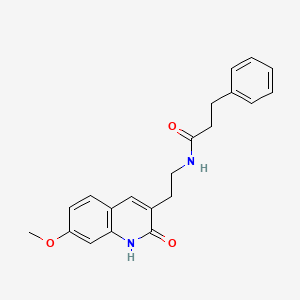

![6-Benzo[d]1,3-dioxolan-5-yl-3-(4-chlorophenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione](/img/structure/B2696823.png)
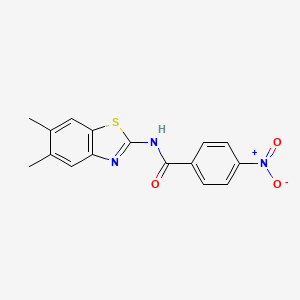
![5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2696825.png)
![4-((3-Bromobenzyl)thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2696826.png)
![3-{[(2-Chloropyridin-4-yl)formamido]methyl}benzoic acid](/img/structure/B2696829.png)
![2-(2-(Diethylamino)ethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2696830.png)
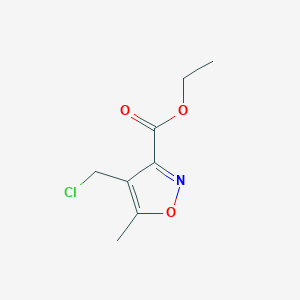
![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2696834.png)
